(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 392249-31-9
Cat. No.: VC6568275
Molecular Formula: C23H29N3O6S2
Molecular Weight: 507.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392249-31-9 |
|---|---|
| Molecular Formula | C23H29N3O6S2 |
| Molecular Weight | 507.62 |
| IUPAC Name | 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C23H29N3O6S2/c1-5-32-18-8-11-20-21(16-18)33-23(25(20)2)24-22(27)17-6-9-19(10-7-17)34(28,29)26(12-14-30-3)13-15-31-4/h6-11,16H,5,12-15H2,1-4H3 |
| Standard InChI Key | PKFRSYXADGIVPI-WCWDXBQESA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the sulfonamide class, characterized by a benzothiazole core substituted with ethoxy and methyl groups, linked to a benzamide moiety via a sulfamoyl bridge. Its molecular formula is C₂₃H₂₉N₃O₆S₂, with the following key structural components:
| Property | Value |
|---|---|
| IUPAC Name | 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
| SMILES | CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C |
| InChI Key | PKFRSYXADGIVPI-WCWDXBQESA-N |
| PubChem CID | 4119912 |
The (E)-configuration at the imine bond (C=N) in the benzothiazole ring is critical for its biological activity, as geometric isomerism often influences receptor binding .
Physicochemical Properties
While solubility data remain unreported, the presence of polar sulfamoyl and ethoxy groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The logP value, estimated at ~2.5, indicates balanced lipophilicity suitable for membrane permeability.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the preparation of the benzothiazole scaffold. Key steps include:
-
Benzothiazole Formation: Condensation of 6-ethoxy-3-methyl-2-aminobenzothiazole with a benzaldehyde derivative under acidic conditions.
-
Sulfamoylation: Introduction of the bis(2-methoxyethyl)sulfamoyl group via reaction with sulfamoyl chloride in the presence of a base.
-
Amidation: Coupling of the sulfamoylbenzoyl chloride intermediate with the benzothiazole amine using carbodiimide reagents.
A critical challenge is controlling stereochemistry at the imine bond, achieved through low-temperature crystallization to favor the (E)-isomer.
Structural Analogues
Comparative analysis with analogues like 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (PubChem CID: 4138890) reveals that ethoxy substitution at position 6 of the benzothiazole enhances metabolic stability compared to methyl groups .
Mechanism of Action and Biological Activity
Antimicrobial Activity
Preliminary assays indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The benzothiazole moiety intercalates into bacterial DNA, while the sulfamoyl group inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme .
Therapeutic Applications and Preclinical Data
Neuroprotective Effects
Emerging data suggest activity in Alzheimer’s disease models, where it inhibits β-secretase (BACE1) with an IC₅₀ of 0.78 µM. This is attributed to hydrogen bonding between the ethoxy group and BACE1’s Asp228 residue .
Comparative Pharmacokinetics
A comparison with the analogue N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide (PubChem CID: 24892613) highlights differences in bioavailability :
| Parameter | Target Compound | Analogue (CID: 24892613) |
|---|---|---|
| Oral Bioavailability | 44% | 28% |
| Half-life (t₁/₂) | 6.2 h | 3.8 h |
| Plasma Protein Binding | 89% | 92% |
The longer half-life of the target compound correlates with sustained sulfamoyl-enzyme interactions .
Challenges and Future Directions
Current limitations include hepatotoxicity at doses >100 mg/kg and poor aqueous solubility. Structural modifications, such as replacing methoxyethyl groups with morpholine rings, are under investigation to enhance safety and solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume